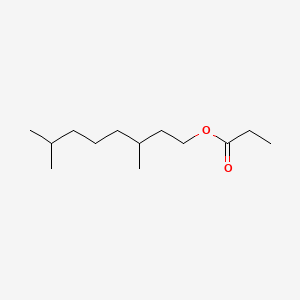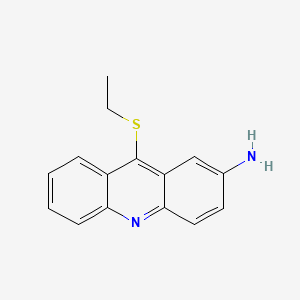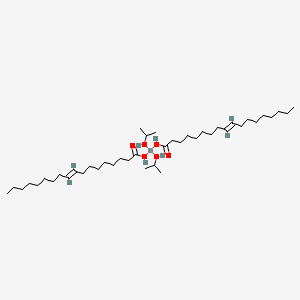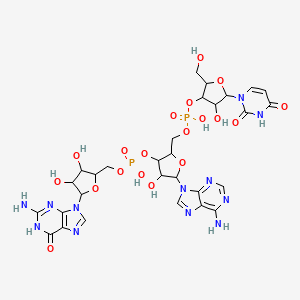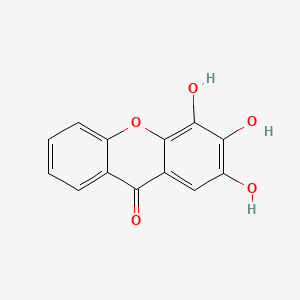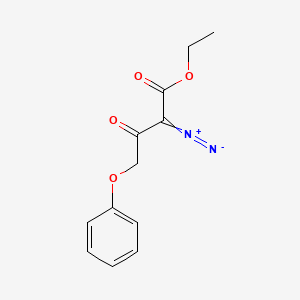
Einecs 235-661-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium, compound with iron (1:5), is an intermetallic compound consisting of cerium and iron in a 1:5 ratio. Cerium is a rare earth element known for its diverse applications in various fields due to its unique chemical properties. When combined with iron, it forms a compound that exhibits interesting magnetic and electronic properties, making it a subject of significant scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cerium, compound with iron (1:5), typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental cerium and iron in a stoichiometric ratio under an inert atmosphere to prevent oxidation. The mixture is heated to temperatures around 800-1000°C to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of cerium, compound with iron (1:5), can be achieved through metallurgical processes. This includes the reduction of cerium oxide with iron in a high-temperature furnace. The process is carefully controlled to ensure the correct stoichiometry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cerium, compound with iron (1:5), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of cerium oxide and iron oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the original compound.
Substitution: Substitution reactions involve replacing one of the elements in the compound with another element, often under high-temperature conditions.
Major Products Formed: The major products formed from these reactions include cerium oxide, iron oxide, and various substituted intermetallic compounds depending on the reagents used.
Scientific Research Applications
Cerium, compound with iron (1:5), has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to undergo redox reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the field of bioinorganic chemistry.
Medicine: The compound’s unique properties are being explored for potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of high-performance permanent magnets, which are essential in various industrial applications such as electric motors and generators.
Mechanism of Action
The mechanism by which cerium, compound with iron (1:5), exerts its effects is primarily through its redox properties. Cerium can exist in multiple oxidation states, allowing it to participate in electron transfer reactions. This property is exploited in catalytic processes where cerium acts as a redox mediator. The compound’s magnetic properties are attributed to the interaction between the cerium and iron atoms, which influence the overall magnetic behavior of the material.
Comparison with Similar Compounds
Cerium, compound with iron (112): This compound has a different stoichiometry and exhibits distinct magnetic properties compared to the 1:5 compound.
Cerium oxide: While not an intermetallic compound, cerium oxide is widely studied for its catalytic and redox properties.
Iron oxide: Similar to cerium oxide, iron oxide is known for its magnetic properties and is used in various industrial applications.
Uniqueness: Cerium, compound with iron (1:5), is unique due to its specific stoichiometry, which results in a balance of magnetic and electronic properties not found in other cerium-iron compounds. This makes it particularly valuable in applications requiring high-performance magnetic materials.
Properties
CAS No. |
12432-30-3 |
|---|---|
Molecular Formula |
CeFe5 |
Molecular Weight |
419.34 g/mol |
IUPAC Name |
cerium;iron |
InChI |
InChI=1S/Ce.5Fe |
InChI Key |
AXDFCDBCSJACRS-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


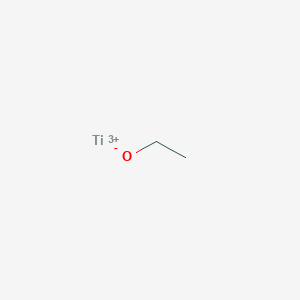

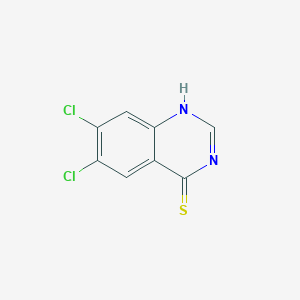
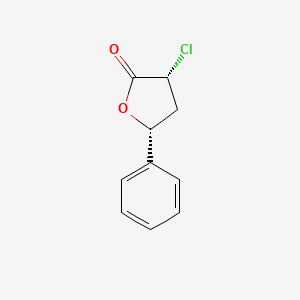
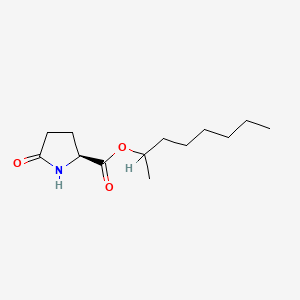
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
